2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
CAS No.:
Cat. No.: VC15825736
Molecular Formula: C12H13N3O4
Molecular Weight: 263.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O4 |
|---|---|
| Molecular Weight | 263.25 g/mol |
| IUPAC Name | 2-[5-(2-methoxyphenyl)-4-nitropyrazol-1-yl]ethanol |
| Standard InChI | InChI=1S/C12H13N3O4/c1-19-11-5-3-2-4-9(11)12-10(15(17)18)8-13-14(12)6-7-16/h2-5,8,16H,6-7H2,1H3 |
| Standard InChI Key | UKSZIERYSGAMED-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=C(C=NN2CCO)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(5-(2-Methoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol (C12H13N3O4, MW: 275.25 g/mol) features a pyrazole core substituted at positions 4 and 5 with nitro (-NO2) and 2-methoxyphenyl groups, respectively. The ethanol side chain at position 1 enhances solubility through hydrogen bonding . X-ray crystallography of analogous compounds reveals planar pyrazole rings with dihedral angles of 16.83° between the pyrazole and aryl moieties, suggesting moderate steric hindrance .
Comparative Structural Analysis
The nitro group distinguishes this compound from amino-substituted analogs like 2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol (C12H15N3O2) . Key differences include:
| Property | Nitro Derivative | Amino Derivative |
|---|---|---|
| Molecular Weight | 275.25 g/mol | 233.27 g/mol |
| Polarity | Higher (due to -NO2) | Moderate (due to -NH2) |
| Bioavailability | Reduced membrane permeability | Enhanced solubility |
This structural variation significantly impacts reactivity and biological interactions .
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized via a three-step protocol:
-
Cyclocondensation: 2-Methoxyphenylhydrazine reacts with β-keto esters (e.g., ethyl acetoacetate) in refluxing ethanol to form 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate .
-
Nitration: Treatment with nitric acid/sulfuric acid introduces the nitro group at position 4, yielding 5-(2-methoxyphenyl)-4-nitro-1H-pyrazole .
-
Ethanol Functionalization: Alkylation with 2-bromoethanol under basic conditions attaches the ethanol side chain (yield: 65–72%) .
Industrial-Scale Optimization
Continuous flow reactors improve yield (85–90%) by enhancing heat transfer during nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, as confirmed by HPLC .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 1.2 mg/mL (25°C), pH 7.4
-
LogP: 2.1 (indicating moderate lipophilicity)
The nitro group reduces solubility compared to amino analogs but enhances stability under acidic conditions .
Biological Activity
Antimicrobial Effects
In vitro assays against common pathogens reveal:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.45 | 0.60 |
| Escherichia coli | 1.20 | 1.50 |
| Candida albicans | 0.85 | 1.10 |
Mechanistic studies suggest nitro group-mediated inhibition of bacterial DNA gyrase (IC50: 3.8 μM) .
Reactivity and Derivative Synthesis
Functional Group Transformations
-
Reduction: Catalytic hydrogenation (H2/Pd-C) converts the nitro group to -NH2, yielding 2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol .
-
Esterification: Reaction with acetyl chloride produces the acetate ester, enhancing lipophilicity (LogP: 3.2) .
Structure-Activity Relationships (SAR)
-
Nitro Position: 4-Nitro substitution maximizes antibacterial activity vs. 3-nitro isomers (2.3-fold higher potency) .
-
Methoxy Orientation: 2-Methoxyphenyl confers better COX-2 selectivity than para-substituted analogs (1.8-fold improvement) .
Comparative Analysis with Analogous Compounds
Pharmacological Profile Comparison
| Compound | Antibacterial MIC (μg/mL) | COX-2 Ki (μM) |
|---|---|---|
| Target Compound | 0.45–1.20 | 0.45 |
| 3-Cyclopropyl-4-nitro analog | 0.60–1.50 | 0.68 |
| 4-Amino derivative | 1.10–2.40 | 1.20 |
The target compound’s balanced potency and selectivity profile suggest therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume